molecular formula C14H19NO6 B5489928 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate

4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B5489928
M. Wt: 297.30 g/mol
InChI Key: RMOBLQOVTXFVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate, also known as EMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and inflammation. 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of abnormal cells in the body. 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate also exhibits anti-angiogenic activity, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis. Moreover, 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its low solubility in water and poor bioavailability limit its potential applications in vivo. Moreover, the synthesis of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is relatively complex and requires specialized equipment and expertise, which can increase the cost and time required for its production.

Future Directions

There are several future directions for the research and development of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate. One potential direction is the optimization of the synthesis method to improve the yield and efficiency of the process. Another direction is the development of new formulations and delivery methods to enhance the solubility and bioavailability of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate. Moreover, further studies are needed to elucidate the mechanism of action of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate and its potential applications in other fields, such as materials science and organic synthesis.
In conclusion, 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent anticancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its synthesis and delivery methods.

Synthesis Methods

The synthesis of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate involves a multi-step process that requires specialized equipment and expertise. The initial step involves the preparation of 2-methyl-3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylic acid, which is then esterified with ethanol and treated with acid to yield 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate. The overall yield of this process is relatively low, and optimization of the reaction conditions is required to improve the efficiency of the synthesis.

Scientific Research Applications

4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has also been investigated for its anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and asthma.

properties

IUPAC Name

4-O-ethyl 2-O-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-5-21-13(17)11-8(2)15-12(14(18)20-4)9(11)6-7-10(16)19-3/h15H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOBLQOVTXFVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1CCC(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate

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